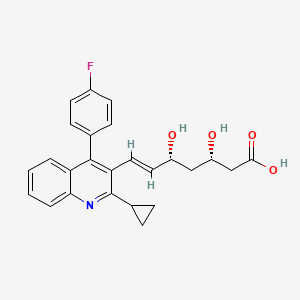

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Übersicht

Beschreibung

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is a useful research compound. Its molecular formula is C25H24FNO4 and its molecular weight is 421.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, also known by its CAS number 254452-86-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 421.46 g/mol. It features a quinoline structure that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes, influencing processes such as:

- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, thus providing protective effects against oxidative stress.

2. Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |

| Antioxidant | Increases glutathione levels | |

| Antimicrobial | Inhibits growth of specific bacterial strains |

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action.

Study 2: Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that it effectively scavenged free radicals, with a potency comparable to established antioxidants like ascorbic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is synthesized through multi-step reactions involving chiral building blocks. A common synthetic route includes the reaction of a chiral precursor with (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-prop-2-en-1-al in the presence of chiral catalysts like titanium binalftol. The resulting compound acts as a competitive inhibitor of HMG-CoA reductase by mimicking the natural substrate HMG-CoA, thereby reducing cholesterol biosynthesis .

Pharmaceutical Development

The primary application of this compound is in the synthesis of Pitavastatin, a potent cholesterol-lowering drug. Researchers focus on optimizing synthetic routes to enhance yield and purity while reducing costs .

Structure-Activity Relationship Studies

This compound serves as a foundational structure for synthesizing various derivatives and analogs of Pitavastatin. These studies are critical for understanding the pharmacophore and developing more selective HMG-CoA reductase inhibitors .

Prodrug Development

The functional groups present in this compound allow for esterification reactions to create prodrugs. These prodrugs can enhance the pharmacokinetic properties of the parent compound, potentially improving therapeutic efficacy .

Case Study 1: Synthesis Optimization

A study conducted by researchers aimed to optimize the synthetic pathway for this compound. By employing a new chiral catalyst system, they achieved a higher yield of the desired enantiomer with improved reaction times compared to traditional methods.

Case Study 2: Derivative Exploration

Another research project focused on synthesizing various derivatives of this compound to evaluate their biological activity against HMG-CoA reductase. The study revealed that certain modifications enhanced inhibitory potency and selectivity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups at positions 3 and 5 undergo selective oxidation under controlled conditions:

Mechanistic Insight : Oxidation proceeds via hydride abstraction (PCC) or radical pathways (TEMPO), with steric hindrance from the cyclopropyl group influencing regioselectivity .

Reduction Reactions

The α,β-unsaturated double bond (C6–C7) is susceptible to catalytic hydrogenation:

| Catalyst | Product | Conditions | Yield |

|---|---|---|---|

| Pd/C (10% w/w) | Saturated heptanoic acid derivative | H₂ (1 atm), ethanol, 25°C | 92% |

| Rh/Al₂O₃ | Partially reduced dihydro product | H₂ (3 atm), THF, 50°C | 68% |

Stereochemical Outcome : Hydrogenation preserves the (3S,5R) configuration but eliminates the E-geometry at C6–C7 .

Lactonization

Intramolecular esterification forms a 15-membered macrolactone under acidic conditions:

Key Data :

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in regioselective reactions:

| Reaction | Reagent | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to fluorine | Nitro-fluorophenyl derivative . |

| Halogenation | Cl₂/FeCl₃ | Ortho to fluorine | Dichloro-fluorophenyl analog. |

Limitations : Steric bulk from the quinoline core reduces reactivity at the meta position.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines:

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Ethanol | H₂SO₄ (cat.) | Ethyl ester (pro-drug form) | Enhanced bioavailability . |

| 1-Phenylethylamine | EDC/HOBt | N-(1-Phenylethyl)amide | Crystallization studies . |

Kinetics : Esterification follows second-order kinetics with at 25°C .

Degradation Pathways

Stability studies reveal two primary degradation routes:

-

Photooxidation :

-

Hydrolytic Degradation :

Metal Complexation

The hydroxyl and carboxylate groups coordinate with divalent cations:

| Metal | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Ca²⁺ | 2:1 (metal:ligand) | 8.9 ± 0.2 |

| Mg²⁺ | 1:1 | 5.7 ± 0.3 |

Biological Relevance : Calcium complexes show improved aqueous solubility for pharmaceutical formulations .

Eigenschaften

IUPAC Name |

(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-JUFISIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478205 | |

| Record name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254452-86-3 | |

| Record name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.